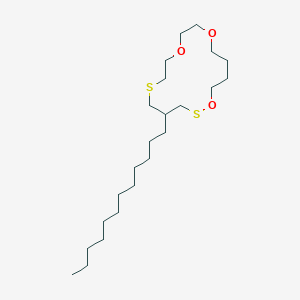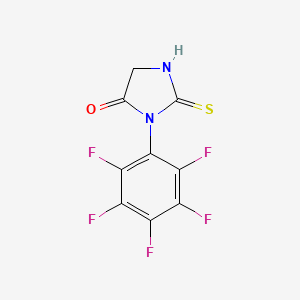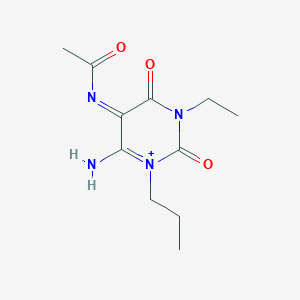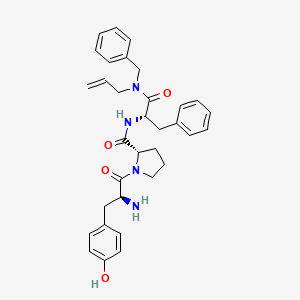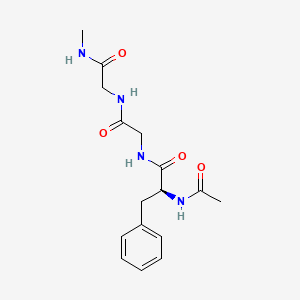
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is a synthetic peptide compound It is composed of N-acetyl-L-phenylalanine, glycine, and N-methylglycine (sarcosine)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the acetylation of L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The resulting N-acetyl-L-phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the N-acetyl-L-phenylalanylglycine is coupled with N-methylglycine using similar coupling reagents to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Hydrolysis: N-acetyl-L-phenylalanine, glycine, and N-methylglycine.
Oxidation: Hydroxylated derivatives of N-acetyl-L-phenylalanine.
Substitution: Various N-acyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development and as a bioactive peptide in pharmacological research.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as HPLC.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes, influencing biochemical pathways. The acetyl and methyl groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler derivative used in similar research applications.
N-Acetylglycine: Another acetylated amino acid with distinct properties.
N-Methylglycine (Sarcosine): A methylated amino acid with unique biological activities.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is unique due to its specific combination of acetylated and methylated amino acids, which confer distinct chemical and biological properties. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Eigenschaften
CAS-Nummer |
228272-88-6 |
|---|---|
Molekularformel |
C16H22N4O4 |
Molekulargewicht |
334.37 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)20-13(8-12-6-4-3-5-7-12)16(24)19-10-15(23)18-9-14(22)17-2/h3-7,13H,8-10H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)(H,20,21)/t13-/m0/s1 |
InChI-Schlüssel |
OPRJODIKFQFFRJ-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
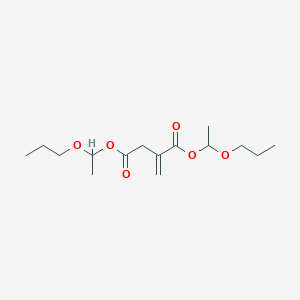
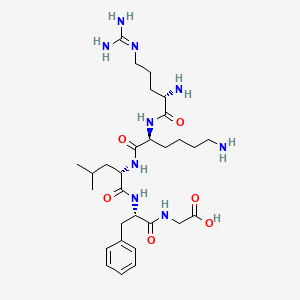

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
